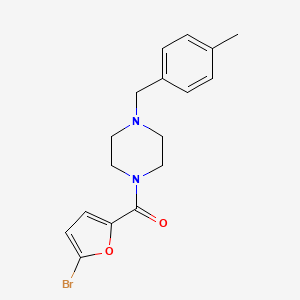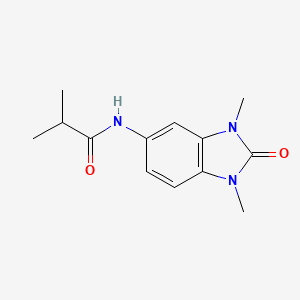![molecular formula C17H19BrO3 B5106188 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5106188.png)
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene, also known as BMB, is a chemical compound that belongs to the family of bromobenzenes. It is a synthetic compound that is used in scientific research applications. BMB is a versatile compound that has been found to have various biochemical and physiological effects.
作用機序
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene activates AhR by binding to its ligand-binding domain. This induces a conformational change in the receptor, leading to the dissociation of its chaperone proteins and the translocation of the receptor to the nucleus. In the nucleus, AhR binds to its partner protein, aryl hydrocarbon receptor nuclear translocator (ARNT), and together, they bind to specific DNA sequences called xenobiotic response elements (XREs). This leads to the transcriptional activation of target genes, which are involved in various biological processes, including xenobiotic metabolism, immune response, and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This compound has also been found to modulate the immune response by inducing the expression of cytokines and chemokines. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has several advantages as a tool for scientific research. It is a potent and selective ligand for AhR, which makes it a valuable tool for studying the function of this receptor. This compound is also a synthetic compound, which means that it can be easily synthesized in a laboratory setting. However, there are some limitations to the use of this compound in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in some experiments. In addition, this compound has a short half-life, which means that it needs to be freshly prepared for each experiment.
将来の方向性
There are several future directions for the use of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene in scientific research. One area of interest is the role of AhR in the regulation of the immune response. This compound has been found to induce the expression of cytokines and chemokines, which suggests that it may play a role in the modulation of the immune response. Another area of interest is the development of new ligands for AhR. This compound is a potent and selective ligand for AhR, but there is a need for more specific and potent ligands that can be used to study the function of this receptor in greater detail. Finally, the development of new synthetic methods for the preparation of this compound and related compounds may provide new opportunities for the study of AhR and its downstream signaling pathways.
Conclusion
In conclusion, this compound is a synthetic compound that is used in scientific research applications. It is a potent and selective ligand for AhR, which makes it a valuable tool for studying the function of this receptor. This compound has various biochemical and physiological effects, including the induction of cytochrome P450 enzymes, modulation of the immune response, and inhibition of cancer cell proliferation. While there are some limitations to the use of this compound in lab experiments, there are several future directions for the study of this compound and its related compounds.
合成法
The synthesis of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene involves the reaction between 1-bromo-2-nitrobenzene and 4-(3-methoxyphenoxy)butyl alcohol in the presence of a base catalyst. The reaction results in the formation of this compound as a white crystalline solid. The synthesis of this compound is a straightforward process that can be carried out in a laboratory setting.
科学的研究の応用
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene is used in scientific research applications as a tool to study the function of proteins. It is commonly used as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a critical role in the regulation of various biological processes. This compound has been found to activate AhR and induce the expression of its target genes. This makes it a valuable tool for studying the function of AhR and its downstream signaling pathways.
特性
IUPAC Name |
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-19-14-7-6-8-15(13-14)20-11-4-5-12-21-17-10-3-2-9-16(17)18/h2-3,6-10,13H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWOFELXVNTUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)
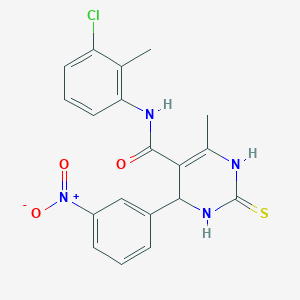
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5106132.png)
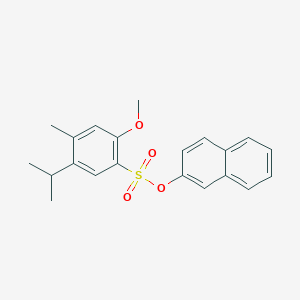
![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
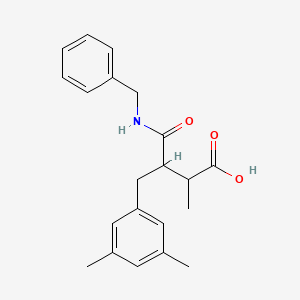
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)
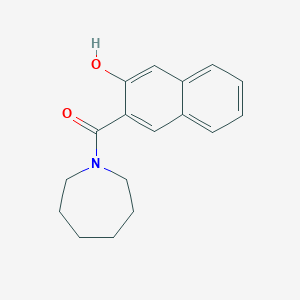
![2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)
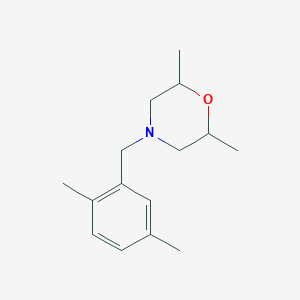
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)
